{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine
Description
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine is a complex organic compound that features a morpholine ring, a methoxy group, and an amine group
Properties
IUPAC Name |
1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-10-12-3-4-14(17-2)13(9-12)11-16-5-7-18-8-6-16/h3-4,9,15H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKVVMZHNANNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a methoxy-substituted benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine itself and its various substituted forms.
Methoxy-substituted amines: Compounds such as 4-methoxybenzylamine and its derivatives.
Uniqueness
What sets {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine apart is its unique combination of a morpholine ring and a methoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Biological Activity
{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine is a complex organic compound characterized by its unique structural features, including a morpholine ring and methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter pathways and its applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following IUPAC name:
- IUPAC Name: 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-methylmethanamine
Molecular Formula
Key Characteristics
- Molecular Weight: 250.34 g/mol
- Solubility: Soluble in common organic solvents such as ethanol and dichloromethane.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin. Its structural similarity to compounds like 4-methoxyphenethylamine suggests it may influence monoamine neurotransmitter pathways, potentially affecting mood and cognitive functions.
Biochemical Pathways
Research indicates that this compound may modulate:
- Monoamine Oxidase (MAO) activity, impacting the degradation of neurotransmitters.
- Butyrylcholinesterase (BChE) inhibition, which has implications for neuroprotection and cognitive enhancement.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Neuroprotective Effects:
- Enzyme Inhibition:
- Cell Viability Assays:
Case Study 1: Neuroprotective Properties
In a study involving SH-SY5Y cells, this compound was tested against Aβ-induced cytotoxicity. The results showed:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 63.21 ± 1.30 |
| 5 | 84.74 ± 1.77 |
| 10 | 91.14 ± 1.25 |
This data indicates a protective effect against neurotoxicity .
Case Study 2: BChE Inhibition
A kinetic analysis revealed that the compound effectively inhibited BChE with an IC50 value of approximately 2.68 ± 0.28 μM, demonstrating its potential for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | BChE Inhibition IC50 (μM) | Neuroprotective Activity |
|---|---|---|
| This compound | 2.68 ± 0.28 | Yes |
| 4-Methoxyphenethylamine | Varies | Moderate |
| Other Morpholine Derivatives | Generally higher | Limited |
This table illustrates that the target compound exhibits superior inhibitory activity against BChE compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
